1-Benzyl-4-phenyl-3-piperidinone
Description
1-Benzyl-4-phenyl-3-piperidinone is a heterocyclic compound with a six-membered piperidinone ring. It contains one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidinones are essential building blocks in drug design and are present in various pharmaceuticals and alkaloids .
Synthesis Analysis
The synthesis of this compound involves several methods. One notable approach is the three-component 1,3-dipolar cycloaddition followed by an enamine reaction. Researchers have successfully synthesized spirooxindolopyrrolidine-embedded piperidinone derivatives with potential anticancer activity using this strategy .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidinone ring with a benzyl group (C6H5CH2-) and a phenyl group (C6H5-) attached. The specific arrangement of atoms and bonds within the ring determines its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions lead to the formation of substituted piperidines, spiropiperidines, and condensed piperidines. Understanding these transformations is crucial for designing novel derivatives with desired pharmacological properties .
Future Directions
Researchers should explore further synthetic methods for 1-Benzyl-4-phenyl-3-piperidinone, investigate its biological activities, and evaluate its potential as a lead compound for drug development. Additionally, studies on its pharmacokinetics and pharmacodynamics are essential for future applications .
properties
IUPAC Name |
1-benzyl-4-phenylpiperidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18-14-19(13-15-7-3-1-4-8-15)12-11-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHORUMQZMFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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